molecular formula C15H13ClFN5O5S B1669235 Cloransulam-methyl CAS No. 147150-35-4

Cloransulam-methyl

Cat. No.: B1669235
CAS No.: 147150-35-4
M. Wt: 429.8 g/mol
InChI Key: BIKACRYIQSLICJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cloransulam-methyl primarily targets the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS) . This enzyme plays a crucial role in the synthesis of branched-chain amino acids in plants .

Mode of Action

As an inhibitor of AHAS, this compound prevents the synthesis of amino acids in plants . This disruption in amino acid synthesis interferes with protein synthesis, DNA synthesis, and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the enzyme AHAS, this compound disrupts this pathway, preventing the production of essential amino acids and thereby inhibiting protein synthesis .

Pharmacokinetics

This compound has a moderate aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may leach to groundwater in some situations . It is generally non-persistent in soil systems but usually degrades quickly in aquatic systems via photolysis .

Result of Action

The inhibition of AHAS by this compound leads to a disruption in the synthesis of essential amino acids. This disruption affects protein synthesis, DNA synthesis, and cell division and growth, ultimately leading to the death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its mobility and potential to leach into groundwater can be influenced by soil type and rainfall . Additionally, its rate of degradation in aquatic systems via photolysis suggests that light exposure can affect its persistence in the environment .

Biochemical Analysis

Biochemical Properties

Cloransulam-methyl plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), an enzyme involved in the synthesis of essential amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis in susceptible plants, leading to their death. The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate .

Cellular Effects

This compound affects various types of cells, particularly in plants. It disrupts cell function by inhibiting the synthesis of branched-chain amino acids, which are vital for protein synthesis and cellular metabolism. This inhibition leads to the accumulation of toxic intermediates, causing cell death. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor for branched-chain amino acids. The inhibition of ALS results in the disruption of amino acid synthesis, leading to the accumulation of toxic intermediates and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid dissipation in soybean plants, with half-lives ranging from 0.21 to 0.56 days. In soil, the dissipation follows first-order kinetics, with half-lives ranging from 0.44 to 5.53 days. The compound’s stability and degradation are influenced by environmental factors such as temperature and soil pH. Long-term effects on cellular function include the potential for resistance development in target weed populations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity, with an acute oral LD50 greater than 5000 mg/kg in rats. At high doses, this compound can cause adverse effects such as liver and kidney damage. Threshold effects observed in studies include the inhibition of acetolactate synthase and disruption of amino acid synthesis .

Metabolic Pathways

This compound is metabolized in plants primarily through conjugation with homoglutathione. This metabolic pathway leads to the formation of non-toxic conjugates that are eventually degraded. The compound interacts with enzymes involved in detoxification processes, such as glutathione S-transferases, which facilitate its conjugation and subsequent breakdown .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by plant roots and translocated to aerial parts, where it exerts its herbicidal effects. The compound interacts with transporters and binding proteins that facilitate its movement within the plant. Its localization and accumulation are influenced by factors such as plant species and environmental conditions .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and chloroplasts. Its activity and function are influenced by its subcellular localization, as it needs to reach the active site of acetolactate synthase to exert its inhibitory effects. Post-translational modifications and targeting signals play a role in directing this compound to its site of action within the cell .

Chemical Reactions Analysis

Cloransulam-methyl undergoes various chemical reactions, including:

Properties

IUPAC Name

methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKACRYIQSLICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034372
Record name Cloransulam-methyl
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Molecular Weight

429.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white solid with a slight odor of mint; [HSDB]
Record name Cloransulam-methyl
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Solubility

In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C, In water (25 °C) = 3430 mg/L (pH 9), Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14
Record name CLORANSULAM-METHYL
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Density

1.538 at 20 °C
Record name CLORANSULAM-METHYL
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Vapor Pressure

3.0X10-16 mm Hg (4.0X10-11 mPa) at 25 °C
Record name CLORANSULAM-METHYL
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Color/Form

Off-white powder

CAS No.

147150-35-4
Record name Cloransulam-methyl
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Record name Cloransulam-methyl [ISO]
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Record name Cloransulam-methyl
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Record name Benzoic acid, 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]-, methyl ester
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Record name CLORANSULAM-METHYL
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Melting Point

216-218 °C
Record name CLORANSULAM-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The same product was obtained in a similar fashion using the N-(2-chloro-6-methoxycarbonylphenyl)-S,S-tetramethylenesulfilimine product mixture of Example 4 as the catalyst. A 9 mL portion of that product was diluted with 75 mL of dichloromethane, the solution was cooled to 10° C., and 9.3 g (50 mmol) of methyl 3-chloroanthranilate and then 4.8 g (60 mmol) of pyridine were added with cooling and stirring. 2-Chlorosulfonyl-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine (15.5 g of 91 percent pure, 50 mmol) was added with cooling to 0-2° C. The reaction was complete in 6 hours and a 90 percent yield of 98 percent purity title compound was obtained on recovery.
[Compound]
Name
N-(2-chloro-6-methoxycarbonylphenyl)-S,S-tetramethylenesulfilimine
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15.5 g
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75 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of cloransulam-methyl in plants?

A1: this compound inhibits the activity of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [, , , , ] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development.

Q2: How does the inhibition of ALS by this compound affect plant growth?

A2: The inhibition of ALS leads to a deficiency of BCAAs in plants. [, , ] This deficiency disrupts protein synthesis and various metabolic processes, ultimately inhibiting cell division and growth, leading to plant death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H13ClFN5O5S, and its molecular weight is 429.8 g/mol. []

Q4: How does this compound perform under different environmental conditions?

A4: this compound is known to degrade rapidly in soil, with half-lives ranging from 2.5 to 11.2 days depending on factors such as soil type, temperature, and moisture. [, ] Its degradation is primarily influenced by microbial activity and chemical processes.

Q5: Has resistance to this compound been reported in weed species?

A5: Yes, resistance to this compound has been reported in several weed species, including common ragweed (Ambrosia artemisiifolia) and giant ragweed (Ambrosia trifida). [, , , , ]

Q6: What are the mechanisms of resistance to this compound in weeds?

A6: The primary mechanism of resistance involves mutations in the ALS enzyme, reducing the herbicide's ability to bind and inhibit the enzyme's activity. [, , ] These mutations typically result in amino acid substitutions in specific regions of the ALS enzyme.

Q7: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?

A7: Yes, cross-resistance has been observed between this compound and other ALS inhibitors belonging to different chemical families, such as sulfonylureas (e.g., chlorimuron-ethyl, thifensulfuron) and imidazolinones (e.g., imazethapyr, imazamox). [, , , ] This cross-resistance poses a significant challenge for weed management, requiring alternative herbicides or integrated weed control strategies.

Q8: What is the environmental fate of this compound?

A8: this compound degrades relatively rapidly in the environment, primarily through microbial action. [, ] It has a low potential for bioaccumulation and does not persist for long periods in soil or water.

Q9: What analytical techniques are commonly employed for detecting and quantifying this compound residues?

A9: Capillary gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography with mass spectrometric detection (LC-MS) are commonly used for quantifying this compound residues in various matrices. [, ] These methods offer high sensitivity and selectivity.

Q10: Are there any specific recommendations for tank-mixing this compound with other herbicides?

A12: Tank-mix compatibility and efficacy can vary depending on the specific herbicides involved, their rates, and environmental conditions. It is crucial to consult product labels, conduct jar tests for physical compatibility, and consider field trials to evaluate efficacy and potential crop injury before implementing tank-mix applications on a larger scale. [, , , , , , ]

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